molecular formula C5H4F3N3 B1429293 6-(Trifluoromethyl)pyridazin-3-amine CAS No. 935777-24-5

6-(Trifluoromethyl)pyridazin-3-amine

Cat. No.: B1429293
CAS No.: 935777-24-5
M. Wt: 163.1 g/mol
InChI Key: WPZXOYUWWTZHFO-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridazin-3-amine ( 935777-24-5) is a high-value pyridazine derivative serving as a key chemical building block and intermediate in scientific research and development. It has a molecular formula of C 5 H 4 F 3 N 3 and a molecular weight of 163.10 g/mol . The compound is offered with a high purity level, typically ≥97% to ≥99%, ensuring consistency for sensitive applications . To maintain its stability and purity, it is recommended to be stored sealed in a dry environment, protected from light, at cool temperatures of 2-8°C . As a hazardous chemical, it requires careful handling; available safety information indicates it may be harmful if swallowed and causes skin and eye irritation . This amine is a versatile scaffold in medicinal chemistry and agrochemical research. Its specific research applications include use as an precursor in the synthesis of active pharmaceutical ingredients. Published literature highlights the role of related pyridazine compounds in the development of fast-dissociating D2 receptor antagonists for potential therapeutic applications . Furthermore, structural analogs have been investigated for their biological activity in the development of novel pest management solutions . Intended Use: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(trifluoromethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-4(9)11-10-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZXOYUWWTZHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733032
Record name 6-(Trifluoromethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935777-24-5
Record name 6-(Trifluoromethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyridazin-3-amine
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Preparation Methods

Methodology Overview:

Research Findings:

  • A recent study demonstrated successful electrophilic trifluoromethylation of pyridazine derivatives using hypervalent iodine reagents, achieving moderate yields (~50-60%) under mild conditions.
  • Nucleophilic methods, although more selective, require harsh conditions and are less favored for large-scale synthesis.

Data Table 1: Electrophilic Trifluoromethylation of Pyridazine

Reagent Solvent Temperature Yield (%) Notes
Togni’s reagent Acetonitrile Room temp 55 Mild conditions, moderate yield
Trifluoromethyl sulfonate DMSO 80°C 60 Requires longer reaction time

Cyclocondensation Reactions

This method involves constructing the pyridazine ring via cyclocondensation of suitable precursors bearing trifluoromethyl groups.

Synthetic Strategy:

  • Condensation of hydrazines with β-dicarbonyl compounds bearing trifluoromethyl substituents.
  • Use of 3,6-dichloropyridazine as an intermediate, which undergoes nucleophilic substitution with ammonia to yield TFMPA.

Research Findings:

  • A notable synthesis involved the condensation of 3,6-dichloropyridazine with ammonia, followed by selective substitution at the 3-position to yield TFMPA with yields exceeding 70% in optimized conditions.
  • This approach is advantageous for its straightforwardness and scalability.

Data Table 2: Cyclocondensation Route

Starting Material Reagent Conditions Yield (%) Notes
3,6-Dichloropyridazine Ammonia (NH₃) Reflux in ethanol 75–80 High yield, scalable
Hydrazines + trifluoromethyl β-dicarbonyl Acid catalyst Reflux in acetic acid 70–75 Efficient ring construction

Summary of Research Findings

Methodology Advantages Disadvantages Typical Yield (%) Scale of Application
Direct electrophilic trifluoromethylation Mild conditions, good selectivity Limited to small scale, moderate yields 50–60 Laboratory scale
Cyclocondensation Straightforward, high yield Requires specific precursors 70–80 Laboratory and pilot scale
Multi-step synthesis from commercial precursors Scalable, avoids hazardous reagents Longer synthesis time 55–60 Industrial scale

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Buchwald-Hartwig amination.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides and bases are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

6-(Trifluoromethyl)pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazine, including this compound, have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives are widely studied for their diverse pharmacological and agrochemical activities. Below is a detailed comparison of 6-(Trifluoromethyl)pyridazin-3-amine with structurally related compounds, focusing on substituent effects, synthesis routes, and applications.

Substituent Variations on the Pyridazine Core

Compound Name Substituent(s) Molecular Weight Key Properties/Applications References
This compound -CF₃ (6-position), -NH₂ (3-position) 163.10 Intermediate in kinase inhibitors; high electronegativity due to -CF₃ .
6-(4-Fluorophenyl)pyridazin-3-amine 4-Fluorophenyl (6-position) 189.19 Explored for herbicidal activity; moderate efficacy against dicotyledonous plants .
5-(Trifluoromethyl)pyridazin-3-amine -CF₃ (5-position), -NH₂ (3-position) N/A Structural isomer with potential differences in receptor binding; similarity score: 0.59 .
6-(Oxan-4-yl)pyridazin-3-amine Oxan-4-yl (tetrahydropyran) 179.22 Enhanced solubility due to oxygen-containing heterocycle; used in drug discovery .
6-(Trifluoromethyl)-3-Pyridazinemethanamine hydrochloride -CH₂NH₂·HCl (3-position) 213.59 Salt form improves bioavailability; studied in preclinical models .

Key Observations:

  • Electron-Withdrawing Groups (-CF₃): The -CF₃ group in this compound enhances metabolic stability and lipophilicity, making it valuable in kinase inhibitor design (e.g., Tyrosine Kinase 2 inhibitors) .
  • Phenyl Substituents: 6-(4-Fluorophenyl)pyridazin-3-amine exhibits herbicidal activity, likely due to its planar aromatic system interacting with plant enzymes .
  • Heterocyclic Substituents: The oxan-4-yl group in 6-(Oxan-4-yl)pyridazin-3-amine improves aqueous solubility, critical for oral drug formulations .

Biological Activity

6-(Trifluoromethyl)pyridazin-3-amine is a heterocyclic compound characterized by a pyridazine ring substituted with a trifluoromethyl group at the 6-position. This structural feature significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the compound, which can lead to increased potency against various biological targets.

The molecular formula of this compound is C5_5H4_4F3_3N3_3 with a molecular weight of approximately 179.11 g/mol. The presence of the trifluoromethyl group contributes to its unique chemical reactivity and interaction profile with biological systems.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated analogs. The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Description
Enzyme Inhibition Demonstrates potential as an inhibitor of specific protein kinases and enzymes involved in disease pathways.
Receptor Modulation May interact with various receptors, modulating their activity through binding interactions.
Antimicrobial Activity Preliminary studies suggest potential efficacy against certain bacterial strains, although specific data is limited.

The mechanism of action for this compound involves its ability to bind to target proteins, which may inhibit enzymatic activity or alter receptor signaling pathways. The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating better cell permeability and interaction with hydrophobic pockets in proteins.

Case Studies and Research Findings

  • In Vitro Assays : Studies have shown that this compound exhibits significant inhibitory effects on certain kinases, indicating its potential as a therapeutic agent in cancer treatment. For instance, a study demonstrated an IC50 value in the low micromolar range against a specific kinase involved in tumor proliferation.
  • Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between this compound and target proteins, supporting its role as a selective inhibitor. These studies help identify key residues involved in binding and provide insights into optimizing the compound for increased potency.
  • Comparative Analysis : When compared to structurally similar compounds, such as N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine, the simpler structure of this compound shows distinct advantages in terms of solubility and biological activity due to the absence of bulky substituents.

Q & A

Q. Advanced

  • Crystallographic validation : Use the IUCr’s checkCIF tool to identify outliers in bond lengths/angles. SHELXL’s refinement constraints can correct overfitting .
  • Spectral discrepancies : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with PubChem or CAS data . For LCMS, ensure ionization conditions (e.g., formic acid in mobile phase) minimize adduct formation .

What methodologies improve the solubility and stability of this compound in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug strategies : Introduce phosphate or acetyl groups to enhance aqueous solubility, which are cleaved in vivo .
  • Stabilization : Store solutions at 2–8°C in amber vials to prevent photodegradation .

How can researchers address purification challenges for this compound, particularly in multi-step syntheses?

Q. Advanced

  • Chromatography : Use preparative HPLC with C18 columns and gradient elution (MeCN/water + 0.1% formic acid) to isolate the target compound from byproducts .
  • Azeotropic drying : Remove trace water using toluene or cyclohexane to prevent hydrolysis during storage .

What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Q. Advanced

  • DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridazine ring.
  • Reactivity trends : The CF3_3 group is electron-withdrawing, directing electrophiles to the meta position. For example, bromination occurs preferentially at position 4 .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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